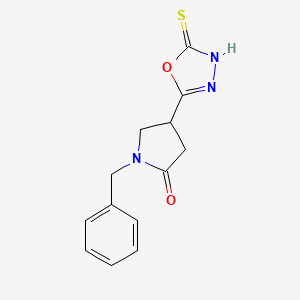

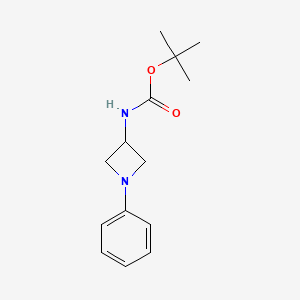

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of many larger biomolecules, including the nucleobase cytosine found in DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an amidine with an α,β-unsaturated carbonyl compound . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis

Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3. The structure of pyrimidine derivatives can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Aplicaciones Científicas De Investigación

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has been studied for its potential medicinal properties and its ability to act as a catalyst for various reactions. It has been used as a catalyst in the synthesis of various heterocyclic compounds, such as quinolines, isoquinolines, and pyridines. It has also been used as a catalyst in the synthesis of various pharmaceutical compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Mecanismo De Acción

Target of Action

The primary target of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism and is required for FANCD2 ubiquitination .

Mode of Action

This compound interacts with its target by acting as an inhibitor . This interaction results in the suppression of the kinase’s activity, thereby influencing the DNA damage response mechanism and the ubiquitination of FANCD2 .

Biochemical Pathways

The compound affects the DNA damage response pathway by inhibiting the Serine/threonine-protein kinase ATR . This inhibition impacts the downstream effects of this pathway, including the maintenance of fragile site stability and the efficient regulation of centrosome duplication .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of DNA damage response mechanisms and the ubiquitination of FANCD2 . By inhibiting the Serine/threonine-protein kinase ATR, the compound can influence these processes and potentially contribute to the treatment of conditions related to DNA damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a relatively stable compound and is easy to synthesize in the laboratory. It is also a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, it is important to note that this compound is a hazardous compound and should be handled with care.

Direcciones Futuras

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has a wide range of potential applications in the field of medicinal chemistry. Further research is needed to explore the potential therapeutic applications of this compound, as well as its potential to act as a catalyst in the synthesis of various pharmaceutical compounds. Additionally, further research is needed to explore the potential of this compound to act as a catalyst in the synthesis of various heterocyclic compounds. Finally, further research is needed to explore the potential of this compound to act as a catalyst in the synthesis of various organic compounds.

Métodos De Síntesis

There are several methods for the synthesis of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole. The most common method is the condensation reaction of 2-amino-4-chloropyrimidine with ethyl chloroformate. This reaction yields the desired product with a yield of up to 80%. Another method involves the reaction of 2-amino-4-chloropyrimidine with ethyl acetoacetate. This reaction yields the desired product with a yield of up to 95%. The third method involves the reaction of 2-amino-4-chloropyrimidine with ethyl acetoacetate in the presence of an acid catalyst. This reaction yields the desired product with a yield of up to 90%.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole are not fully understood yet. Pyrimidine derivatives are known to interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

Some pyrimidine derivatives have been found to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases .

Propiedades

IUPAC Name |

2-pyrimidin-4-yl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-4-11-8-15(7-10(11)3-1)12-5-6-13-9-14-12/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDAIVMQWUCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)

![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)

![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)

![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)

![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)

![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)